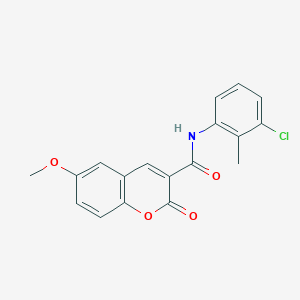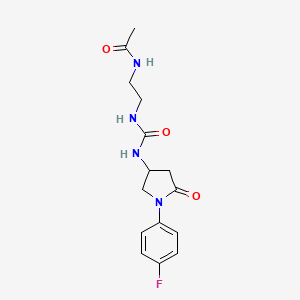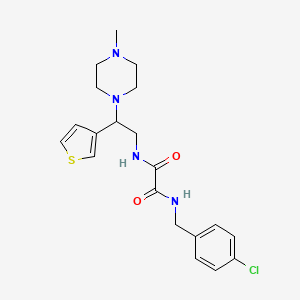
N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromone carboxamide, which is a scaffold known for its significant pharmacological activities. Chromone carboxamide derivatives have been synthesized and studied for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 adenosine receptor .
Synthesis Analysis
The synthesis of chromone carboxamide derivatives, similar to the compound , typically involves multi-step chemical reactions. For instance, N-methoxy-N-methylamides, which are related to the target compound, can be synthesized from carboxylic acids using various coupling agents and conditions, such as N,O-dimethylhydroxylamine hydrochloride with trichloromethyl chloroformate in the presence of triethylamine , or using 2-chloro-1-methylpyridinium iodide , or S,S-Di(2-pyridyl) dithiocarbonate . These methods provide high yields and can proceed without racemization when chiral carboxylic acids are used.
Molecular Structure Analysis
The molecular structure of chromone carboxamide derivatives has been characterized using various spectroscopic techniques. X-ray crystallography has been employed to determine the molecular and supramolecular structures of these compounds, revealing details about their conformation and the relationship between different atoms within the molecule . For example, the anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the O atom of the pyran ring are structural features that have been observed .
Chemical Reactions Analysis
Chromone carboxamide derivatives can undergo various chemical reactions. The synthesis of related compounds has been achieved using ultrasound irradiation, which is an environmentally friendly method that offers advantages such as simple procedures and quick reaction times . The reactivity of these compounds with different reagents and under different conditions can lead to the formation of a variety of products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and chloro groups can affect properties like solubility, melting point, and reactivity. The crystalline form of these compounds, including polymorphs and hydrates, can also impact their physical properties . Spectroscopic studies, including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy, are essential for confirming the structure and understanding the properties of these compounds .
Applications De Recherche Scientifique
Structural Analysis and Polymorphism
- The crystal structures of compounds similar to N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, including derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, have been analyzed, revealing details about their crystalline forms and polymorphisms. These studies offer insights into the compounds' physical characteristics and potential for material science applications (Reis et al., 2013).
Biological Activities and Potential Therapeutic Applications
- Synthesis and evaluation of novel chromenones linked to 1,2,3-triazole ring systems have been investigated for their biological activities, including anti-ChE activity which is relevant for Alzheimer's disease research. These compounds have shown potential in neuroprotection and enzyme inhibition, which could have implications for developing treatments for neurodegenerative diseases (Saeedi et al., 2017).
Antimicrobial Applications
- Novel 2H-chromene derivatives bearing phenylthiazolidinones have been synthesized and assessed for their biological activity, demonstrating antimicrobial efficacy against various bacterial and fungal strains. This research highlights the potential of these compounds in combating microbial infections (El Azab et al., 2014).
Chemosensory and Environmental Applications
- Highly sensitive and selective chemosensors based on coumarin fluorophores, including structures similar to the compound of interest, have been developed for detecting ions like Cu2+ and H2PO4−. These sensors are valuable tools for environmental monitoring and analysis, showcasing the application of these compounds in analytical chemistry (Meng et al., 2018).
Material Science and Polymer Synthesis
- Research into novel monomers for polycondensation reactions has led to the development of heteroaromatic polyamides containing photosensitive groups. These materials, derived from compounds structurally related to this compound, possess unique properties suitable for advanced material applications (Nechifor, 2009).
Mécanisme D'action
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
It is likely that this compound, like many other bioactive molecules, influences multiple pathways to exert its effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJEUXYMAWTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)




![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)